N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide
説明
特性
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4S/c1-12-19-20-18-11-10-15(21-23(12)18)13-6-8-14(9-7-13)22-29(27,28)17-5-3-2-4-16(17)24(25)26/h2-11,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOPVQCMIYOSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Triazolo-pyridazine moiety : This core structure is known for its biological activity.
- Nitrobenzenesulfonamide group : This functional group is often associated with various pharmacological effects.
The molecular formula for this compound is , with a molecular weight of approximately 365.38 g/mol. Its structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Triazolo-pyridazine | A fused ring system contributing to biological activity |
| Nitrobenzenesulfonamide | Enhances solubility and bioavailability |
Anticancer Properties
Research indicates that compounds similar to N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide exhibit significant anticancer properties. Preliminary studies suggest that these compounds can inhibit the proliferation of various cancer cell lines through:
- Inhibition of key signaling pathways : These include pathways involved in cell survival and proliferation.
- Induction of apoptosis : The compound may trigger programmed cell death in cancerous cells.
For instance, a study demonstrated that derivatives of triazolo-pyridazine showed cytotoxic effects against breast and lung cancer cell lines, highlighting their potential as lead compounds in cancer therapy .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It has been tested against various bacterial strains including Gram-positive and Gram-negative bacteria. The results indicated:
- High antibacterial activity : Particularly against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal effects : Effective against fungi like Candida albicans.
These findings suggest that the compound could serve as a potential alternative to existing antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide is crucial for optimizing its biological activity. Key modifications that have been explored include:
- Substitution patterns on the phenyl ring : Altering substituents can enhance or diminish activity.
- Variations in the triazole and pyridazine moieties : Different configurations can significantly impact potency.
A comparative analysis with other triazole derivatives revealed that specific substitutions lead to increased cytotoxicity and selectivity towards cancer cells .
Case Studies
Several case studies highlight the biological efficacy of this compound:
-
Study on Anticancer Activity :
- In vitro tests revealed that N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide inhibited cell growth in MCF-7 breast cancer cells by over 70% at certain concentrations .
- Antimicrobial Efficacy :
類似化合物との比較
Research Implications
- Target Compound : The 2-nitrobenzenesulfonamide group warrants investigation in enzyme inhibition assays (e.g., COX-2, carbonic anhydrase IX) due to its electron-withdrawing nature .
- Structural Optimization : Introducing substituents like methoxy or chloro (as in ) could balance solubility and target affinity.
- Biological Screening : Prioritize assays against CSCs and antimicrobial models to align with activity trends in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
